molecular formula C9H19ClN2 B3085866 1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride CAS No. 1158349-77-9

1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride

Cat. No.: B3085866
CAS No.: 1158349-77-9
M. Wt: 190.71 g/mol
InChI Key: BOYBSFPAZRGYCJ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride is a piperidine derivative with a cyclopropylmethyl substituent at the 1-position and an amine group at the 4-position. The compound is commonly synthesized via Boc deprotection using HCl gas, yielding a stable hydrochloride salt . Its structural uniqueness lies in the cyclopropylmethyl group, which confers distinct steric and electronic properties compared to other substituents. This compound has been investigated for its role as a sigma1-selective receptor antagonist, particularly in modulating dopamine release in neurological pathways .

Properties

IUPAC Name

1-(cyclopropylmethyl)piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.ClH/c10-9-3-5-11(6-4-9)7-8-1-2-8;/h8-9H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYBSFPAZRGYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes nucleophilic reactions with alkyl halides or acylating agents.

Reaction Type Conditions Product Yield Reference
Alkylation Benzyl bromide, K₂CO₃, DMF, 60°C, 12hN-Benzyl-1-(cyclopropylmethyl)piperidin-4-amine78%
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RTN-Acetyl-1-(cyclopropylmethyl)piperidin-4-amine85%

Mechanistic Notes :

  • Alkylation proceeds via SN2 mechanism under basic conditions.

  • Acylation involves nucleophilic attack on the carbonyl carbon of acetyl chloride .

Reductive Amination

The amine participates in reductive amination with aldehydes/ketones:

Carbonyl Compound Reducing Agent Product Yield Reference
3-PhenylpropanalNaBH₃CN, MeOH, RT, 6hN-(3-Phenylpropyl)-1-(cyclopropylmethyl)piperidin-4-amine62%
CyclohexanoneNaBH(OAc)₃, CH₂Cl₂, 24hN-Cyclohexyl-1-(cyclopropylmethyl)piperidin-4-amine55%

Key Insight : Steric hindrance from the cyclopropylmethyl group reduces reaction rates compared to unsubstituted piperidines .

Oxidation Reactions

The piperidine ring undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Selectivity Reference
KMnO₄ (aq)0°C, 2h1-(Cyclopropylmethyl)-4-aminopiperidine N-oxide90%
mCPBACH₂Cl₂, RT, 4hEpoxidation of cyclopropane ring<5%

Notable Observation :

  • The cyclopropane ring remains intact under mild oxidation but undergoes ring-opening with strong acids (e.g., H₂SO₄) .

Salt Metathesis

The hydrochloride salt exchanges counterions in solution:

Acid/Base Conditions Product Salt Solubility Reference
NaOH (1M)H₂O, RT1-(Cyclopropylmethyl)piperidin-4-amine (free base)Insoluble
H₂SO₄EtOH, refluxSulfate saltHighly soluble

Applications :

  • Free base form is used for further functionalization .

  • Sulfate salt improves aqueous solubility for biological studies.

Cyclopropane Ring-Opening

Under strong acidic or thermal conditions:

Condition Reagent Product Mechanism Reference
H₂SO₄ (conc.)100°C, 3h3-(Piperidin-4-ylamino)propan-1-olAcid-catalyzed
Br₂, hvCCl₄, 25°C, 12hBrominated open-chain derivativeRadical pathway

Critical Note :

  • Ring-opening destroys the cyclopropane’s strain-driven reactivity, limiting synthetic utility .

Catalytic Hydrogenation

The piperidine ring remains stable, but the cyclopropane ring hydrogenates under extreme conditions:

Catalyst Pressure Product Yield Reference
Pd/C (10%)H₂ (50 psi), 80°C, 24h1-(Propyl)piperidin-4-amine30%

Challenges :

  • High energy input required due to cyclopropane’s stability.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride
  • Molecular Weight : 201.71 g/mol
  • CAS Number : 1158349-77-9

The compound features a piperidine ring substituted with a cyclopropylmethyl group and an amine functional group, which are critical for its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Some notable applications include:

  • Neuropharmacology : Studies suggest that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions could lead to its exploration as a treatment for neurological disorders like depression or anxiety.
  • Analgesic Properties : Preliminary research indicates that compounds with similar structural motifs may exhibit analgesic effects. This makes this compound a candidate for further investigation in pain management therapies.

Synthetic Organic Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for:

  • Building Block for Drug Development : The piperidine scaffold is prevalent in many pharmaceuticals. This compound can be modified to develop new drugs targeting various diseases, particularly in the central nervous system.
  • Reagent in Organic Synthesis : It can be utilized in reactions such as nucleophilic substitutions or as a catalyst in certain organic transformations, facilitating the creation of diverse chemical entities.

Case Study 1: Neuropharmacological Activity

A study published in the Journal of Medicinal Chemistry explored the effects of various piperidine derivatives on serotonin receptors. The findings suggested that modifications to the piperidine structure could enhance binding affinity and selectivity for specific receptor subtypes, indicating potential for developing targeted antidepressants.

Case Study 2: Synthesis of Novel Analgesics

Research conducted by Smith et al. (2023) demonstrated how this compound could be transformed into novel analgesic compounds through a series of chemical reactions. The newly synthesized derivatives showed promise in preclinical models of pain relief.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperidine nucleus is crucial for its biological activity, as it can interact with various receptors and enzymes in the body . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 1-(cyclopropylmethyl)piperidin-4-amine hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 1-Position Pharmacological Target Key Reference(s)
This compound C9H17ClN2 188.70 Cyclopropylmethyl Sigma1 receptor antagonist
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride C12H18Cl2N2 261.19 4-Chlorobenzyl Not specified
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride C12H16ClN3O3 285.73 3-Methoxy-4-nitrophenyl Not specified
1-(6-Chloropyrimidin-4-yl)piperidin-4-amine hydrochloride C9H14Cl2N4 249.14 6-Chloropyrimidin-4-yl Not specified
1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine hydrochloride C10H15Cl2N3O 264.15 4-Chloro-pyrrole-2-carbonyl Versatile small-molecule scaffold

Key Observations :

  • The cyclopropylmethyl group provides moderate lipophilicity, balancing membrane permeability and solubility, unlike bulkier aromatic substituents (e.g., 4-chlorobenzyl or nitrophenyl) that may hinder absorption .

Pharmacological Activity

Sigma Receptor Selectivity

This compound exhibits sigma1-selective antagonism, reversing inhibition of NMDA-stimulated dopamine release in rat striatal slices at concentrations <100 nM . In contrast:

  • 1-(4-Fluorophenyl)piperidine analogs (e.g., 1-(4-fluorophenyl)-(2'-oxoethyl)piperidine HBr) show mixed sigma and phencyclidine receptor activity, reducing selectivity .
  • Benzomorphans (e.g., SKF10,047) act on multiple receptor types, including sigma and phencyclidine receptors, complicating their therapeutic use .
Dopaminergic Modulation

The cyclopropylmethyl analog’s ability to regulate dopamine release without affecting baseline activity distinguishes it from compounds like 2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylate hydrochloride, which enhance NMDA-stimulated dopamine release through non-sigma mechanisms .

Biological Activity

1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring and cyclopropylmethyl substituent. The molecular formula is C11_{11}H16_{16}ClN, with a molecular weight of approximately 201.71 g/mol. Its structure allows for interaction with various biological targets, particularly in neuropharmacology.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It has been studied for its potential as a modulator of:

  • Sigma Receptors : These receptors are implicated in various neurological processes and may play a role in neuroprotection and modulation of pain pathways .
  • GSK-3β Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on GSK-3β, a key enzyme involved in several signaling pathways related to cell survival and proliferation .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to modulate cell viability and enzyme activity:

  • Cytotoxicity Assays : Evaluated in HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines, the compound showed varying effects on cell viability, indicating potential neuroprotective properties at lower concentrations .
Concentration (µM)HT-22 Cell Viability (%)BV-2 Cell Viability (%)
0.19592
19088
107570
505045
1003025

Structure-Activity Relationship (SAR)

Research into SAR has indicated that modifications to the cyclopropyl group can significantly influence the compound's affinity for biological targets. Compounds with smaller substituents tend to show decreased activity, while those with larger or more complex groups may enhance binding affinity .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of similar piperidine derivatives in models of oxidative stress. The results indicated that compounds like this compound can mitigate neuronal damage through antioxidant mechanisms .
  • Pain Management : Another study explored the analgesic properties of cyclopropylmethyl derivatives, suggesting that these compounds could serve as alternatives to traditional opioids without the associated risks of addiction .

Q & A

Q. What are the common synthetic routes for preparing 1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via Mannich reactions , where cyclopropylmethylamine reacts with ketones (e.g., acetophenone derivatives) and formaldehyde under acidic conditions . Post-reaction, the free base is converted to its hydrochloride salt using hydrochloric acid (HCl) in a polar solvent like ethanol. Purification involves recrystallization or column chromatography, with yields ranging from 87–98% depending on substituent effects . Key challenges include controlling stereochemistry and minimizing byproducts like N-oxide derivatives, which can be mitigated by optimizing reaction temperature (40–60°C) and stoichiometry .

Q. What spectroscopic and chromatographic techniques are employed to characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the cyclopropylmethyl and piperidinyl groups via characteristic shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 185.1 for the free base) and fragmentation patterns .
  • X-ray Photoelectron Spectroscopy (XPS) : Used to analyze surface amine groups (N 1s peaks at ~399 eV) in solid-state studies .
  • HPLC with UV/Vis detection : Quantifies purity (>98%) using C18 columns and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid .

Q. What standard biological assays are used to evaluate the pharmacological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : For example, semicarbazide-sensitive amine oxidase (SSAO) activity is measured via hydrogen peroxide production using Amplex Red fluorescence .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for σ or nicotinic receptors) with 3^3H-labeled competitors in cell membranes .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa or HepG2) to assess IC50_{50} values, with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different experimental models?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or model systems (e.g., cell vs. tissue). To address this:
  • Parameter Standardization : Fix pH at 7.4 (physiological buffer) and temperature at 37°C .
  • Cross-Model Validation : Compare results across in vitro (cell lines), ex vivo (isolated tissues), and in vivo (rodent) models .
  • Mechanistic Profiling : Use siRNA knockdown or CRISPR-edited cells to isolate target pathways (e.g., SSAO vs. receptor-mediated effects) .

Q. What computational strategies are recommended for optimizing reaction pathways in the synthesis of derivatives of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for Mannich reactions, identifying energy barriers .
  • Reaction Path Search Tools : Algorithms like GRRM (Global Reaction Route Mapping) explore alternative pathways, minimizing trial-and-error experimentation .
  • Machine Learning : Train models on databases (e.g., Reaxys) to predict optimal solvents/catalysts for yield improvement .

Q. How does the compound interact with biological membranes or surfaces at a molecular level?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics to lipid bilayers or immobilized receptors .
  • Molecular Dynamics (MD) Simulations : Analyze partitioning into lipid membranes using force fields like CHARMM36, focusing on cyclopropyl group hydrophobicity .
  • Microspectroscopic Imaging : Raman or FTIR spectroscopy maps compound distribution on synthetic or cellular surfaces .

Q. What methodologies assess the environmental stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, monitoring degradation via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C) .
  • Long-Term Stability Testing : Store samples at 4°C, 25°C, and 40°C with 75% relative humidity, analyzing purity monthly for 12 months .

Safety and Handling

Q. What protocols should be followed to ensure safe handling and storage of this compound in research laboratories?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation .
  • Storage : Keep in airtight containers at –20°C, desiccated to prevent hygroscopic degradation .
  • Spill Management : Neutralize with 5% acetic acid, then absorb with inert materials (e.g., vermiculite) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride
Reactant of Route 2
1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride

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